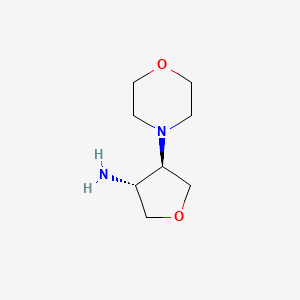
trans-4-(4-Morpholinyl)tetrahydro-3-furanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-4-(4-Morpholinyl)tetrahydro-3-furanamine is a useful research compound. Its molecular formula is C8H16N2O2 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
trans-4-(4-Morpholinyl)tetrahydro-3-furanamine, also known by its CAS number 728008-08-0, is a chemical compound characterized by a tetrahydrofuran ring substituted with a morpholine group at the 4-position and an amine group at the 3-position. This unique structure contributes to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of this compound is C_{10}H_{17}N_{2}O, with a molecular weight of approximately 172.228 g/mol. The presence of the morpholine and amine functional groups enhances its reactivity and potential interactions with various biological targets.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. It has been studied for its effects on inflammatory pathways, particularly in inhibiting cytokine production which is crucial in the treatment of chronic inflammatory diseases. The compound's ability to modulate these pathways suggests its potential as a therapeutic agent in conditions such as rheumatoid arthritis and other inflammatory disorders .
Neuropharmacological Applications
The structural characteristics of this compound suggest possible interactions with neurotransmitter systems, indicating potential neuropharmacological applications. Preliminary studies hint at its efficacy in modulating neurotransmission, which could be beneficial in treating neurodegenerative diseases or psychiatric disorders.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine | Contains a pyrrolidine instead of morpholine | May exhibit different pharmacological profiles |
| 4-(Morpholinyl)piperidine | Features a piperidine ring | Potentially different receptor interactions |
| 1-(Morpholinyl)-2-propanol | Contains an alcohol functional group | Different solubility and reactivity |
The distinct combination of a tetrahydrofuran core with both morpholine and amine functionalities in this compound may confer unique biological properties compared to these similar compounds.
In Vivo Studies
In vivo studies have demonstrated the compound's effectiveness in reducing inflammation markers in animal models. For instance, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its role as an anti-inflammatory agent .
Mechanistic Insights
Mechanistic studies have explored the pathways through which this compound exerts its effects. It appears to inhibit NF-kB activation, a key transcription factor involved in inflammatory responses. This inhibition leads to reduced expression of inflammatory mediators, supporting its therapeutic potential .
属性
IUPAC Name |
(3R,4R)-4-morpholin-4-yloxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c9-7-5-12-6-8(7)10-1-3-11-4-2-10/h7-8H,1-6,9H2/t7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRARYPUYXXYIN-YUMQZZPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2COCC2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2COC[C@@H]2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














